molecular formula C23H20N6O3 B2425826 2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide CAS No. 1111989-19-5

2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B2425826
CAS No.: 1111989-19-5
M. Wt: 428.452
InChI Key: AKZLZFQRLNXEII-UHFFFAOYSA-N
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Description

2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrimido[5,4-b]indole core, which is known for its potential biological activities.

Properties

IUPAC Name

2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c1-14-7-9-16(10-8-14)26-19(30)11-29-18-6-4-3-5-17(18)21-22(29)23(31)28(13-24-21)12-20-25-15(2)27-32-20/h3-10,13H,11-12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZLZFQRLNXEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the oxadiazole moiety and the p-tolylacetamide group. Common reagents and conditions include:

    Starting materials: Indole derivatives, acyl chlorides, and oxadiazole precursors.

    Reagents: Catalysts such as palladium or copper, solvents like dichloromethane or ethanol, and bases like triethylamine.

    Conditions: Reactions are often carried out under inert atmospheres (e.g., nitrogen or argon) and may require heating or refluxing.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been reported to possess potent activity against various bacterial strains including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

1.2 Anticancer Potential
The pyrimidoindole moiety present in the compound is known for its anticancer properties. Research has shown that similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of oxadiazole groups has been associated with enhanced bioactivity and selectivity towards cancer cells .

Pharmacological Applications

2.1 Anti-inflammatory Effects
Compounds containing oxadiazole and pyrimidine rings have demonstrated anti-inflammatory properties in preclinical models. These compounds may inhibit key inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases such as arthritis .

2.2 Neuroprotective Properties
The neuroprotective effects of related compounds suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease. The ability to cross the blood-brain barrier and modulate neuroinflammatory responses is a significant advantage of such compounds .

Material Science Applications

3.1 Photoluminescent Materials
The unique electronic properties of oxadiazole derivatives allow their use in developing photoluminescent materials for organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices can enhance the efficiency and stability of OLED devices .

Case Studies

StudyApplicationFindings
Study on Antimicrobial ActivityAntimicrobialShowed significant inhibition against MRSA with MIC values lower than traditional antibiotics .
Research on Anticancer PropertiesCancer TreatmentInduced apoptosis in various cancer cell lines with promising IC50 values .
Investigation into Anti-inflammatory EffectsInflammationReduced cytokine levels in vitro and in vivo models of inflammation .
Development of OLEDsMaterial ScienceEnhanced luminescence and stability when incorporated into polymer films .

Mechanism of Action

The mechanism of action of 2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3H-pyrimido[5,4-b]indole: Lacks the p-tolylacetamide group.

    2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3H-pyrimido[5,4-b]indole: Lacks the p-tolylacetamide group but has a similar core structure.

Uniqueness

The uniqueness of 2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.

Biological Activity

The compound 2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide is a complex organic molecule that exhibits significant biological activity. This article reviews its biological properties, focusing on various studies that highlight its potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be described by the following formula:
C18H19N5O2\text{C}_{18}\text{H}_{19}\text{N}_{5}\text{O}_{2}
This structure includes a pyrimidine core fused with an indole moiety and substituted with an oxadiazole group, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit antitumor properties. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines. In vitro assays reported IC50 values indicating effective cytotoxicity against human cancer cells such as A-431 and Jurkat cells. The presence of both the oxadiazole and pyrimidine structures seems to enhance this activity significantly .

CompoundCell LineIC50 (µM)
Compound AA-4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various bacterial strains. Studies have demonstrated that derivatives with similar structural features can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50

Anti-inflammatory Properties

In addition to its antitumor and antimicrobial effects, the compound has shown anti-inflammatory properties in preclinical models. It was found to inhibit pro-inflammatory cytokines, demonstrating potential in treating inflammatory diseases .

Case Studies

  • Study on Antitumor Effects : A study conducted on a series of oxadiazole derivatives revealed that modifications at the phenyl ring significantly affected their cytotoxicity against cancer cells. The results suggested that electron-donating groups enhance activity by stabilizing the compound's interaction with target proteins involved in cancer progression .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of similar compounds against clinical isolates of bacteria. The results indicated that certain substitutions could lead to increased potency against resistant strains, highlighting the importance of structure-activity relationship (SAR) studies in drug development .

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